[(2-Methylquinolin-4-yl)thio]acetic acid
Description
[(2-Methylquinolin-4-yl)thio]acetic acid is a quinoline-based thioacetic acid derivative characterized by a methyl substituent at the 2-position of the quinoline ring and a thioacetic acid moiety at the 4-position. These methods emphasize atom economy and straightforward purification ().
Its lipophilicity (log P) and ionization state (log D at pH 7) are critical for membrane permeability, as calculated via quantum chemical methods ().
Properties
IUPAC Name |
2-(2-methylquinolin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-6-11(16-7-12(14)15)9-4-2-3-5-10(9)13-8/h2-6H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTAXTDDKYVASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylquinolin-4-yl)thio]acetic acid typically involves the reaction of 2-methylquinoline with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the thioether bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(2-Methylquinolin-4-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Applications
1. Antioxidant Activity
Research indicates that [(2-Methylquinolin-4-yl)thio]acetic acid exhibits notable antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .
2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies reveal that derivatives of this compound possess potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the quinoline moiety can enhance antimicrobial efficacy .
3. Anti-inflammatory Effects
Quinoline derivatives, including this compound, have been investigated for their anti-inflammatory properties. The compound has shown potential in reducing inflammation in various models, indicating its applicability in treating inflammatory diseases such as arthritis .
Biochemical Applications
1. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs). This inhibition could lead to the development of new therapeutic agents with improved safety profiles .
2. Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound on cancer cell lines. The compound exhibited significant cytotoxicity against several cancer types, suggesting its potential as a chemotherapeutic agent. Comparative analyses with established anticancer drugs indicate that certain derivatives may outperform traditional treatments in terms of efficacy and selectivity .
Material Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .
2. Sensor Development
Due to its electrochemical properties, this compound has been explored for use in sensor technology. Its ability to undergo redox reactions makes it a candidate for developing sensors capable of detecting specific biomolecules or environmental pollutants .
Case Studies
Mechanism of Action
The mechanism of action of [(2-Methylquinolin-4-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, their substituents, physicochemical properties, and biological activities:
Key Observations:
Structural Impact on Activity: Quinoline Core: The quinoline ring provides a planar aromatic system for π-π interactions, critical in biological targeting (e.g., rhizogenesis in ). Heterocyclic Variants: Pyrazole () and triazole () cores alter electronic properties and binding modes, redirecting activity away from plant biology toward pharmacological targets.
Substituent Effects: Alkoxy Groups: Methoxy at the 6-position of quinoline () improves aqueous solubility (lower log P) and reduces toxicity compared to non-polar substituents.
Salt Forms vs. Free Acids: Sodium salts (e.g., QAC-5) exhibit higher bioavailability due to ionization but increased toxicity (). The free acid form of this compound likely balances efficacy and safety.
Synthetic Accessibility: Quinoline derivatives are synthesized via multicomponent reactions (), whereas triazole and pyrazole analogs require specialized cyclization steps ().
Biological Applications: Quinoline-based acids are prioritized for plant growth regulation (), while sulfonamide () and triazinoindole derivatives () are explored for protein inhibition and anticancer activity.
Biological Activity
[(2-Methylquinolin-4-yl)thio]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound belongs to a class of compounds known for their diverse biological activities. The quinoline scaffold is recognized for its ability to interact with multiple biological targets, making it a valuable structure in medicinal chemistry.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It may act by inhibiting certain enzymes or disrupting cellular pathways, which can lead to apoptosis in cancer cells. For instance, compounds with similar structures have been shown to bind to DNA or proteins, interfering with their normal functions .
Antimicrobial Activity
Research indicates that derivatives of quinoline-thio compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that certain quinoline-thiosemicarbazone hybrids show potent activity against various bacterial strains and fungi . The mechanism often involves the inhibition of essential bacterial enzymes, disrupting metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Compounds related to this structure have been found to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, the hybridization of quinoline derivatives has been associated with enhanced cytotoxicity against different cancer cell lines .
Study 1: Inhibition of Cholinesterases
A series of quinoline-thiosemicarbazone hybrids were evaluated for their ability to inhibit cholinesterase enzymes (AChE and BChE), which are relevant in Alzheimer's disease treatment. One compound demonstrated an IC50 value of 0.12 μM, significantly more potent than the standard drug galantamine (IC50 = 0.62 μM). This suggests that similar derivatives could be effective in treating neurodegenerative diseases .
Study 2: Toxicity Assessment
The toxicity of various derivatives was assessed using computational methods and experimental approaches. Findings indicated that compounds lacking alkoxy substituents were more toxic, highlighting the importance of structural modifications in mitigating adverse effects. Sodium salts of these compounds exhibited higher toxicity due to increased bioavailability .
Data Table: Biological Activity Summary
| Compound | Activity | IC50 Value | Target |
|---|---|---|---|
| This compound | Antimicrobial | Not specified | Various bacteria and fungi |
| Quinoline-thiosemicarbazone hybrid 5b | Cholinesterase inhibition | 0.12 μM | AChE |
| Sodium salt of quinoline derivative | Toxicity | High | Sperm motility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
